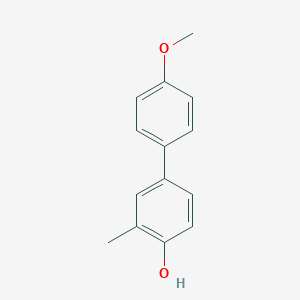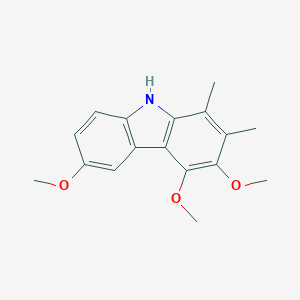![molecular formula C8H16N2 B034414 9-Metil-3,9-diazabiciclo[4.2.1]nonano CAS No. 102547-84-2](/img/structure/B34414.png)
9-Metil-3,9-diazabiciclo[4.2.1]nonano
Descripción general
Descripción
9-Methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C8H16N2 It is characterized by a unique structure that includes a seven-membered ring fused with a five-membered ring, containing two nitrogen atoms
Aplicaciones Científicas De Investigación
9-Methyl-3,9-diazabicyclo[4.2.1]nonane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This method includes the cycloaddition of an azomethine ylide with an alkene, followed by reduction and lactamization to form the desired bicyclic structure . The reaction conditions often involve the use of a suitable catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane may involve bulk synthesis techniques. These methods are designed to optimize the yield and cost-effectiveness of the production process. The compound is typically synthesized in large reactors under controlled conditions to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-3,9-diazabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Mecanismo De Acción
The mechanism of action of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane include:
- 3,9-Diazabicyclo[4.2.1]nonane
- 9-Methyl-3-azabicyclo[4.2.1]nonane
- 3,9-Diazabicyclo[4.2.1]nonan-9-ol
Uniqueness
What sets 9-Methyl-3,9-diazabicyclo[4.2.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 9-position. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it a unique and valuable compound for various applications.
Propiedades
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDIJJTFDJACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553545 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102547-84-2 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane structure in the context of antibacterial drug development?
A1: Research indicates that incorporating 9-Methyl-3,9-diazabicyclo[4.2.1]nonane as a side chain in quinolone molecules can contribute to potent antibacterial activity. This is particularly relevant in developing new veterinary antibacterial agents. [] While not the most potent diazabicycloalkyl side chain explored, 9-Methyl-3,9-diazabicyclo[4.2.1]nonane's properties offer valuable insights into structure-activity relationships within this class of compounds. [] This knowledge contributes to the broader understanding of designing effective drugs against bacterial infections in veterinary medicine.
Q2: How does the structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane compare to other similar compounds investigated for antibacterial activity?
A2: Researchers investigating various diazabicycloalkylquinolones have studied several diazabicycloalkyl side chains for their antibacterial potential. [] These include structures like (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and 1,4-diazabicyclo[3.3.1]nonane, among others. [] Comparing these structures helps scientists understand how the size and spatial arrangement of atoms within the bicyclic system affect the overall antibacterial activity and pharmacological properties of the resulting compounds.
Q3: Beyond antibacterial research, has 9-Methyl-3,9-diazabicyclo[4.2.1]nonane been explored for other applications?
A3: Research on 9-Methyl-3,9-diazabicyclo[4.2.1]nonane extends beyond its potential antibacterial properties. Scientists have investigated its synthesis and potential use in developing spasmolytic agents. [] This line of research highlights the versatility of this specific diazabicyclo system and its potential applications in addressing various medical needs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)




![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B34364.png)
